N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide
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Overview
Description
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse biological and pharmacological activities . The structure of this compound includes a benzimidazole core fused with a pyrazine ring, which is further substituted with a phenyl group and a butanamide moiety.
Preparation Methods
The synthesis of N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde to form the benzimidazole core . This is followed by the cyclization with a suitable reagent to form the pyrazine ring. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified benzimidazole derivatives with different functional groups .
Scientific Research Applications
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide involves its interaction with specific molecular targets and pathways in the body. The benzimidazole core is known to interact with enzymes and receptors, leading to the modulation of various biological processes . The compound may inhibit the activity of certain enzymes or block the binding of ligands to receptors, thereby exerting its effects .
Comparison with Similar Compounds
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide is unique due to its specific structure and combination of functional groups. Similar compounds include other benzimidazole derivatives, such as:
2-phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole: Studied for its potential therapeutic applications.
2-aminobenzimidazole: Used in the synthesis of various bioactive molecules.
These compounds share the benzimidazole core but differ in their substituents and overall structure, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2-phenyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)butanamide |
InChI |
InChI=1S/C20H22N4O/c1-2-6-20(25)21-15-9-10-18-17(13-15)22-19-14-23(11-12-24(18)19)16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14H2,1H3,(H,21,25) |
InChI Key |
VUDKTROVZSVTCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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